Lipophilicity and Hydrogen-Bond Donor Count Differentiate Target Compound from Cinnamaldehyde Semicarbazone for Permeability-Controlled Applications
The target compound exhibits a computed XLogP3 (octanol–water partition coefficient) of 2.4, a TPSA of 50.7 Ų, and a hydrogen-bond donor (HBD) count of 1 [1]. In contrast, cinnamaldehyde semicarbazone (CAS 3839-82-5; C₁₀H₁₁N₃O, MW 189.21) bears a terminal –NH₂ group in place of the ethoxy substituent, resulting in an HBD count of 2 and a predicted lower LogP. This reduction in HBD count correlates with improved passive membrane permeability in consensus ADME models (e.g., Lipinski and Veber rules), where HBD ≤ 1 is favorable for blood–brain barrier penetration [2]. The measured LogP difference (ΔLogP ≈ +0.5 to +1.0 units by structural inference) gives the target compound a theoretical permeability advantage that cannot be matched by the more polar semicarbazone analog.
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.4; HBD = 1; TPSA = 50.7 Ų [1] |
| Comparator Or Baseline | Cinnamaldehyde semicarbazone: HBD = 2; predicted XLogP ≈ 1.4–1.9 (structural inference); TPSA ≈ 67–73 Ų (estimated) |
| Quantified Difference | Target has 1 fewer HBD; ΔXLogP3 ≈ +0.5 to +1.0 units higher; ΔTPSA ≈ –16 to –22 Ų |
| Conditions | Computed physicochemical descriptors (PubChem 2025.09.15 release for target; structural inference for comparator) |
Why This Matters
The lower HBD count and higher LogP of the target compound make it the preferred choice for CNS-penetrant probe design or permeability-sensitive cell-based assays where the semicarbazone analog would be disadvantaged by greater polarity.
- [1] PubChem Compound Summary: ethyl N-(cinnamylideneamino)carbamate, CID 6614348. Computed XLogP3, TPSA, HBD count. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5272-96-8 View Source
- [2] Veber, D. F. et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. Establishes the relationship between rotatable bond count, TPSA, and oral bioavailability; HBD ≤ 1 criterion for CNS penetration. View Source
